molecular formula C21H21NO5S2 B2537743 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034254-19-6

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2537743
CAS RN: 2034254-19-6
M. Wt: 431.52
InChI Key: GHUCOBRIUTWSCH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of an appropriate amine with a sulfonyl chloride under basic conditions. For example, paper describes the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. Paper discusses the use of FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction to characterize the structure of a sulfonamide compound. These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure of the compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. For instance, paper describes the conversion of 2-(bromomethyl)-1-sulfonylaziridines into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines, showcasing the reactivity of sulfonamide derivatives in the formation of heterocyclic compounds. The reactivity of the compound would likely be influenced by its specific functional groups and molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. For example, paper uses thermal analysis to determine the thermal stability of a sulfonamide compound. The electronic properties, such as HOMO-LUMO energies, can be calculated using computational methods like DFT, as shown in paper , to predict the charge transfer within the molecule.

Relevant Case Studies

While the provided papers do not discuss case studies directly related to the compound , they do provide insights into the biological activities and potential applications of sulfonamide derivatives. For instance, paper describes the pharmacological characterization of a sulfonamide as an alpha 1-adrenoceptor agonist, and paper discusses the anti-proliferative and kinase inhibitory activities of sulfonamide derivatives in the context of cancer treatment.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound , known for its complex structure, has been a subject of synthesis and structural analysis in the scientific community. Research has highlighted its potential in creating novel derivatives with varied applications. For instance, Bhat et al. (2014) synthesized derivatives of Benzodiazepines, closely related to the compound, and analyzed their structures through spectroscopic methods, underlining their potential in antimicrobial, analgesic, and anti-inflammatory activities (Bhat, Chauhan, Kumar, & Kumar, 2014).

Antimicrobial and Biological Activities

A significant aspect of research on this compound pertains to its antimicrobial properties. El-Gaby et al. (2002) explored its derivatives for their antimicrobial activities, suggesting its potential in developing new therapeutic agents (El-Gaby, Micky, Taha, & El-Sharief, 2002). Moreover, Chohan & Shad (2011) synthesized sulfonamide-derived compounds, including this compound, and assessed their antibacterial, antifungal, and cytotoxic activities, further emphasizing its biomedical significance (Chohan & Shad, 2011).

Catalytic and Synthesis Applications

The compound's role as a catalyst and in facilitating various chemical reactions has also been explored. Khazaei, Abbasi, & Moosavi‐Zare (2016) demonstrated its application as a catalyst in synthesizing octahydroxanthene derivatives, showcasing its utility in chemical synthesis processes (Khazaei, Abbasi, & Moosavi‐Zare, 2016). Additionally, the compound's derivatives have been utilized in synthesizing heterocyclic compounds, as detailed by Rozentsveig et al. (2013), emphasizing its versatility in organic synthesis (Rozentsveig et al., 2013).

Biomedical Applications

In the realm of biomedical research, the compound's derivatives have shown promise. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, revealing their anticonvulsant activity, which could pave the way for new treatments in neurology (Farag, Abd-Alrahman, Ahmed, Ammar, & Ammar, 2012).

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c23-19(16-4-2-15(3-5-16)17-8-11-28-14-17)13-22-29(24,25)18-6-7-20-21(12-18)27-10-1-9-26-20/h2-8,11-12,14,19,22-23H,1,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCOBRIUTWSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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